molecular formula C10H18O2 B14537392 2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane CAS No. 61920-39-6

2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane

Cat. No.: B14537392
CAS No.: 61920-39-6
M. Wt: 170.25 g/mol
InChI Key: RKKCKXAJKHUAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H18O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a cyclopropyl group and three methyl groups attached to the dioxane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of cyclopropylcarbinol with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the dioxane ring . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2,4,6-trimethyl-1,3-dioxane is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other dioxane derivatives. This structural feature makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

61920-39-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-cyclopropyl-2,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C10H18O2/c1-7-6-8(2)12-10(3,11-7)9-4-5-9/h7-9H,4-6H2,1-3H3

InChI Key

RKKCKXAJKHUAJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)(C)C2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.